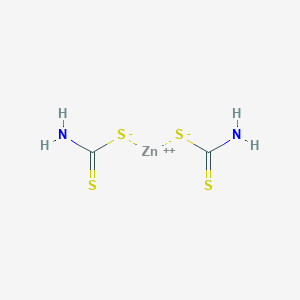

zinc;dicarbamodithioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zinc dithiocarbamate is a coordination compound formed by the reaction of zinc ions with dithiocarbamate ligands. These compounds are known for their diverse structural properties and extensive applications in various fields, including medicine, catalysis, and material science . The presence of two sulfur atoms in the dithiocarbamate ligand allows for different coordination modes, enhancing the possibility for complex formation .

Vorbereitungsmethoden

Zinc dithiocarbamate can be synthesized through several methods. One common method involves the reaction of zinc oxide with carbon disulfide and an amine in an organic solvent . Another method includes the reaction of zinc salts with dithiocarbamate salts, which are prepared by reacting secondary amines with carbon disulfide and sodium hydroxide . Industrial production often employs the wet alkali method, where sodium dibutyl dithiocarbamate is synthesized and then reacted with zinc sulfate or hydrochloride .

Analyse Chemischer Reaktionen

Zinc dithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form thiuram disulfides . It also reacts with transition metal salts to form a wide variety of transition metal dithiocarbamate complexes . Common reagents used in these reactions include carbon disulfide, sodium hydroxide, and zinc salts . The major products formed from these reactions are typically metal-dithiocarbamate complexes .

Wissenschaftliche Forschungsanwendungen

Zinc dithiocarbamate has numerous scientific research applications. It is widely used as a catalyst in the vulcanization of rubber . Additionally, it serves as a single-source precursor for the synthesis of zinc sulfide nanomaterials . In the biomedical field, zinc dithiocarbamate is used to synthesize biocompatible polyurethanes for medical applications .

Wirkmechanismus

The mechanism of action of zinc dithiocarbamate involves the coordination of zinc ions with the sulfur atoms of the dithiocarbamate ligand . This coordination enhances the stability and reactivity of the compound. In biological systems, zinc dithiocarbamate can interact with metal-containing enzymes, potentially inhibiting their activity through a chelation mechanism . This interaction can affect various molecular targets and pathways, including DNA, proteins, and enzymes .

Vergleich Mit ähnlichen Verbindungen

Zinc dithiocarbamate can be compared with other similar compounds such as nickel dithiocarbamate and copper dithiocarbamate . While all these compounds share similar structural features, zinc dithiocarbamate is unique in its ability to form stable complexes with a wide range of metals . Additionally, zinc dithiocarbamate exhibits exceptional catalytic performance in the synthesis of polyurethanes compared to other organozinc compounds like zinc acetylacetonate and zinc neodecanoate .

Eigenschaften

CAS-Nummer |

18984-88-8 |

|---|---|

Molekularformel |

C2H4N2S4Zn |

Molekulargewicht |

249.7 g/mol |

IUPAC-Name |

zinc;dicarbamodithioate |

InChI |

InChI=1S/2CH3NS2.Zn/c2*2-1(3)4;/h2*(H3,2,3,4);/q;;+2/p-2 |

InChI-Schlüssel |

MBBWTVUFIXOUBE-UHFFFAOYSA-L |

SMILES |

C(=S)(N)[S-].C(=S)(N)[S-].[Zn+2] |

Kanonische SMILES |

C(=S)(N)[S-].C(=S)(N)[S-].[Zn+2] |

Synonyme |

Zinc dithiocarbamate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)

![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)